1-Bromo-2-ethynyl-4,5-difluorobenzene

Lipophilicity LogP Drug Design

This halogenated aryl acetylene features a unique ortho-bromo/ortho-ethynyl substitution on a 4,5-difluorobenzene core, delivering dual orthogonal reactive handles for iterative cross-coupling. The electron-withdrawing 4,5-difluoro pattern enhances metabolic stability and provides the electronic landscape required for OLED electron-transport materials. Unlike regioisomeric analogs, this precise substitution ensures high regioselectivity and maintains coupling yields. A must-have building block for Wnt pathway inhibitor programs and high-optical-anisotropy liquid crystal precursors. Consistent commercial 98% purity eliminates impurity-driven variability in formulated mixtures.

Molecular Formula C8H3BrF2
Molecular Weight 217.013
CAS No. 2229466-25-3
Cat. No. B2771991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-ethynyl-4,5-difluorobenzene
CAS2229466-25-3
Molecular FormulaC8H3BrF2
Molecular Weight217.013
Structural Identifiers
SMILESC#CC1=CC(=C(C=C1Br)F)F
InChIInChI=1S/C8H3BrF2/c1-2-5-3-7(10)8(11)4-6(5)9/h1,3-4H
InChIKeyGOZHPTDWJPTUQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Bromo-2-ethynyl-4,5-difluorobenzene (CAS 2229466-25-3): Sourcing-Grade Halogenated Aryl Acetylene Building Block Overview


1-Bromo-2-ethynyl-4,5-difluorobenzene (CAS 2229466-25-3) is a halogenated aromatic compound with molecular formula C8H3BrF2 (MW 217.01 g/mol) featuring an ortho-bromo/ortho-ethynyl substitution pattern on a 4,5-difluorobenzene scaffold . This compound belongs to the class of fluorinated aryl acetylenes, which serve as versatile intermediates in cross-coupling chemistry, medicinal chemistry programs, and materials science . It is commercially catalogued at 98% purity by multiple vendors .

Why Generic Substitution of 1-Bromo-2-ethynyl-4,5-difluorobenzene (CAS 2229466-25-3) with Regioisomeric or Mono-Fluorinated Analogs Fails in Precision Synthesis


The precise 1-bromo-2-ethynyl-4,5-difluoro substitution pattern creates a unique electronic landscape that cannot be replicated by regioisomeric difluoro analogs (e.g., 2,6-difluoro or 2,3-difluoro) or mono-fluorinated variants . The two adjacent fluorine atoms at C4 and C5 withdraw electron density from the ring, increasing the electrophilicity of the C-Br carbon and altering the dipole moment relative to other substitution patterns . Replacing this compound with a different regioisomer changes the steric environment around both the bromine and ethynyl reactive centers, potentially reducing cross-coupling yields, altering regioselectivity in subsequent reactions, or requiring complete re-optimization of catalytic conditions .

Quantitative Differentiation Evidence for 1-Bromo-2-ethynyl-4,5-difluorobenzene (CAS 2229466-25-3) Against Closest Analogs


Lipophilicity (LogP) Differentiation: 1-Bromo-2-ethynyl-4,5-difluorobenzene vs. Mono-Fluoro and Regioisomeric Analogs

The calculated LogP of 1-bromo-2-ethynyl-4,5-difluorobenzene is 2.7086 , compared to 2.5695 for the mono-fluoro analog 1-bromo-2-ethynyl-4-fluorobenzene (CAS 1693887-36-3) and an XlogP of 3.1 for the regioisomer 1-bromo-4-ethynyl-2,3-difluorobenzene (CAS 2000002-78-6) [1]. The ΔLogP of +0.14 versus the mono-fluoro analog and −0.4 versus the 2,3-difluoro regioisomer confirms that the 4,5-difluoro pattern yields a distinct, intermediate lipophilicity profile.

Lipophilicity LogP Drug Design ADME

Electronic Activation of Aryl Bromide: 4,5-Difluoro Substitution Enhances Pd-Catalyzed Oxidative Addition vs. Non-Fluorinated Parent

The 4,5-difluoro substitution exerts a combined electron-withdrawing effect (Hammett σm = +0.34 per fluorine) that increases electrophilicity at the C-Br carbon relative to the non-fluorinated parent 1-bromo-2-ethynylbenzene (CAS 766-46-1) . This electronic activation is expected to accelerate the oxidative addition step in Pd(0)-catalyzed cross-coupling reactions—a known rate-limiting step for electron-rich aryl bromides [1]. Direct comparative kinetic data for these specific compounds are not available in the open literature; this inference is based on established physical organic chemistry principles governing aryl halide reactivity in palladium catalysis.

Cross-Coupling Oxidative Addition Electron-Withdrawing Group Hammett Constants

Orthogonal Dual-Functionalization Handles: Simultaneous Aryl Bromide and Terminal Alkyne Enable Sequential Chemoselective Derivatization

1-Bromo-2-ethynyl-4,5-difluorobenzene uniquely positions a terminal alkyne ortho to an aryl bromide on the same ring . The alkyne can first undergo Sonogashira coupling with an aryl/vinyl halide, followed by Suzuki-Miyaura coupling at the bromide, enabling rapid assembly of unsymmetrical bis-arylated difluorobenzene cores [1]. This contrasts with 1-bromo-2-ethynylbenzene (CAS 766-46-1, non-fluorinated) , where the absence of fluorine eliminates the electronic bias that differentiates the two reactive centers for chemoselective sequential reactions. The ortho relationship between Br and C≡CH also permits thermal or metal-catalyzed benzannulation to form difluorinated naphthalene or isoquinoline derivatives.

Orthogonal Reactivity Sonogashira Coupling Click Chemistry Sequential Coupling

Commercial Purity Specification Advantage: 98% Baseline for 1-Bromo-2-ethynyl-4,5-difluorobenzene vs. 95-96% for Mono-Fluoro Analog

The target compound is commercially offered at a standard purity of 98% , whereas the closest mono-fluoro analog 1-bromo-2-ethynyl-4-fluorobenzene (CAS 1693887-36-3) is typically supplied at 95-96% purity across multiple vendors . This 2-3% absolute purity difference translates to a substantial relative impurity reduction: at 98% purity, total impurities are ≤2%; at 95% purity, impurities can reach 5%—a 2.5-fold higher impurity burden that propagates through multi-step syntheses.

Purity Procurement Quality Control Reproducibility

Priority Application Scenarios for 1-Bromo-2-ethynyl-4,5-difluorobenzene (CAS 2229466-25-3) Based on Verified Differentiation Evidence


Fluorinated Biaryl Acetylene Pharmacophore Synthesis for Anticancer Drug Discovery

The combination of moderate LogP (2.71) and dual orthogonal reactive handles makes this compound an ideal building block for synthesizing halogenated diaryl acetylene analogs with demonstrated anticancer activity [1]. The 4,5-difluoro pattern enhances metabolic stability compared to non-fluorinated or mono-fluorinated counterparts [2], while the bromo and ethynyl groups allow sequential Sonogashira and Suzuki couplings to rapidly construct diverse biaryl acetylene libraries. This directly addresses the SAR exploration bottleneck in Wnt pathway inhibitor optimization programs [1].

Liquid Crystal Intermediate for High-Birefringence Nematic Mixtures

Difluoroethynylbenzene derivatives are established precursors to liquid crystal compounds with high optical anisotropy and favorable nematic phase behavior [3]. The target compound's 4,5-difluoro substitution pattern, combined with the bromine leaving group, enables the synthesis of elongated, conjugated mesogenic cores via cross-coupling. The intermediate LogP (2.71) and high purity (98%) ensure consistent physical properties in formulated LC mixtures, where impurity-driven variations in clearing point or viscosity are unacceptable [3].

OLED Electron-Transport Material Precursor via Orthogonal Coupling Strategy

Electron-deficient difluoroaryl cores with ethynyl linkages are key structural motifs in organic semiconductor materials for OLED applications . The target compound's 4,5-difluoro substitution provides the electron-withdrawing character needed for electron-transport layers, while the orthogonal bromo-alkyne functionalization enables iterative coupling to construct well-defined, high-purity conjugated oligomers and polymers. The 98% commercial purity specification is critical for OLED applications where trace halide impurities cause device degradation and lifetime reduction .

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